An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 1-(2,2-Difluoroethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a multitude of biological receptors. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)piperidin-4-amine, a valuable building block that combines the piperidine core with a difluoroethyl moiety, making it of significant interest to researchers and scientists in drug development.
Chemical Structure and Physicochemical Properties
1-(2,2-Difluoroethyl)piperidin-4-amine possesses a piperidine ring N-substituted with a 2,2-difluoroethyl group, and a primary amine at the 4-position. This unique combination of functional groups offers multiple avenues for further chemical modification.
Structure:
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Molecular Formula: C₇H₁₄F₂N₂
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IUPAC Name: 1-(2,2-Difluoroethyl)piperidin-4-amine
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CAS Number: 1119499-74-9[4]
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Molecular Weight: 164.20 g/mol [4]
The presence of the geminal difluoro group on the ethyl substituent significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]
Table 1: Physicochemical Properties of 1-(2,2-Difluoroethyl)piperidin-4-amine and its Dihydrochloride Salt
| Property | 1-(2,2-Difluoroethyl)piperidin-4-amine | 1-(2,2-Difluoroethyl)piperidin-4-amine Dihydrochloride | Reference(s) |
| CAS Number | 1119499-74-9 | 1201694-08-7 | [4],[5] |
| Molecular Formula | C₇H₁₄F₂N₂ | C₇H₁₆Cl₂F₂N₂ | [4],[5] |
| Molecular Weight | 164.20 g/mol | 237.12 g/mol | [4] |
| Appearance | Predicted: Liquid or low-melting solid | Predicted: Crystalline solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Soluble in water and polar protic solvents | General Knowledge |
| pKa (Piperidine N) | Predicted: Lower than typical piperidines (~11) | - | [2] |
Synthesis and Mechanistic Insights
A robust and versatile synthesis of 1-(2,2-difluoroethyl)piperidin-4-amine can be achieved through a three-step sequence starting from commercially available tert-butyl piperidin-4-ylcarbamate. This strategy involves the protection of the primary amine, N-alkylation of the piperidine nitrogen, and subsequent deprotection.
Experimental Protocol
Step 1: Protection of the Primary Amine
The initial step involves the protection of the exocyclic primary amine of piperidin-4-amine to prevent its reaction in the subsequent N-alkylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the alkylation and its facile removal under acidic conditions.[6][7]
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Reaction: Piperidin-4-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system of dioxane and water.[8]
-
Rationale: The base neutralizes the carbonic acid byproduct, driving the reaction to completion. The Boc group selectively protects the more nucleophilic primary amine.
Step 2: N-Alkylation of the Piperidine Nitrogen
The N-alkylation of the Boc-protected intermediate is the key step for introducing the 2,2-difluoroethyl moiety. This is typically achieved via a nucleophilic substitution reaction using a suitable 2,2-difluoroethylating agent.[9][10]
-
Reaction: The Boc-protected piperidin-4-amine is reacted with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate, in an aprotic polar solvent like acetonitrile or DMF. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is used to scavenge the acid generated.[3][11]
-
Causality: 2,2-Difluoroethyl triflate is a highly effective alkylating agent due to the excellent leaving group ability of the triflate anion. The use of a non-nucleophilic base prevents competition with the piperidine nitrogen for the electrophile. The reaction is typically heated to ensure a reasonable reaction rate.
Step 3: Deprotection of the Primary Amine
The final step is the removal of the Boc protecting group to liberate the primary amine.
-
Reaction: The Boc-protected 1-(2,2-difluoroethyl)piperidin-4-amine is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in dioxane.[6][12][13]
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Mechanism: The acid protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine. The resulting amine salt can be neutralized with a base to yield the final product.
Caption: Synthetic workflow for 1-(2,2-Difluoroethyl)piperidin-4-amine.
Spectroscopic Characterization
¹H NMR:
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A characteristic triplet of triplets in the downfield region (around 5.8-6.2 ppm) corresponding to the CHF₂ proton, with coupling to both the geminal fluorine atoms and the adjacent methylene group.
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A multiplet for the methylene protons of the ethyl group adjacent to the piperidine nitrogen.
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Complex multiplets for the piperidine ring protons.
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A broad singlet for the primary amine protons.
¹³C NMR:
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A triplet for the CHF₂ carbon due to coupling with the two fluorine atoms.
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Signals for the piperidine ring carbons, with the carbons alpha to the nitrogen being shifted downfield.
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A signal for the methylene carbon of the ethyl group.
¹⁹F NMR:
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A doublet of triplets in the ¹⁹F NMR spectrum, corresponding to the two equivalent fluorine atoms, showing geminal H-F coupling and vicinal H-F coupling.
Applications in Drug Discovery
The incorporation of the 2,2-difluoroethyl group onto a piperidine scaffold makes 1-(2,2-difluoroethyl)piperidin-4-amine a highly attractive building block in drug discovery. The fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can also modulate lipophilicity and receptor binding affinity.[2]
A particularly relevant area of application for N-fluoroalkyl piperidine derivatives is in the development of orexin receptor antagonists .[4][14][15][16] Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and antagonists of these receptors are being investigated as novel treatments for insomnia.[1][18][19][20][21] The N-substituted piperidine moiety is a common feature in many orexin receptor antagonists, and the introduction of fluorine-containing substituents can fine-tune the pharmacological profile of these compounds.
Caption: Role as a potential orexin receptor antagonist.
While specific drugs containing the 1-(2,2-difluoroethyl)piperidin-4-amine fragment are not yet on the market, numerous patents from pharmaceutical companies describe the use of closely related N-fluoroalkyl piperidine derivatives as orexin antagonists, highlighting the importance of this structural motif in the field.
Safety and Handling
As with any chemical reagent, 1-(2,2-difluoroethyl)piperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[22][23][24]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2,2-Difluoroethyl)piperidin-4-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable multi-step sequence. The presence of the difluoroethyl group offers a strategic advantage for modulating the physicochemical and pharmacological properties of lead compounds. The demonstrated utility of related N-fluoroalkyl piperidines in the development of orexin receptor antagonists underscores the potential of this compound in the discovery of new therapeutics for sleep disorders and other neurological conditions. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of fluorinated building blocks like 1-(2,2-difluoroethyl)piperidin-4-amine is set to increase.
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